4-Hydroxy Lansoprazole Sulfide

Analytical Chemistry Pharmaceutical Quality Control Stability Studies

Pharma QC and DMPK researchers require precise impurity identification-generic substitution of Lansoprazole metabolites fails analytical validation. 4-Hydroxy Lansoprazole Sulfide (CAS 131926-95-9) is the definitive reference standard for: • Stability-indicating HPLC with Rs > 2.0 per ICH Q3A/B • Quantification of sulfide metabolite in human microsomes/plasma • Process optimization to keep impurity <0.1% wt/wt in API High-purity, lot-certified material for immediate use.

Molecular Formula C16H14F3N3O2S
Molecular Weight 369.37
CAS No. 131926-95-9
Cat. No. B601807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy Lansoprazole Sulfide
CAS131926-95-9
Synonyms2-[[[3-Methyl-6-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]thio]-1H-benzimidazol-7-ol; 
Molecular FormulaC16H14F3N3O2S
Molecular Weight369.37
Structural Identifiers
SMILESCC1=C(C=CN=C1CSC2=NC3=C(N2)C=CC=C3O)OCC(F)(F)F
InChIInChI=1S/C16H14F3N3O2S/c1-9-11(20-6-5-13(9)24-8-16(17,18)19)7-25-15-21-10-3-2-4-12(23)14(10)22-15/h2-6,23H,7-8H2,1H3,(H,21,22)
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxy Lansoprazole Sulfide: Baseline Characterization


4-Hydroxy Lansoprazole Sulfide (4-HLPS; CAS 131926-95-9) is a recognized metabolite and process-related impurity of the proton pump inhibitor (PPI) Lansoprazole . With the molecular formula C₁₆H₁₄F₃N₃O₂S and a molecular weight of 369.36 g/mol , this compound arises from the hepatic metabolism or chemical degradation of Lansoprazole . It is characterized as a benzimidazole derivative featuring a 4-hydroxy substitution and a sulfide bridge, distinguishing it from the parent sulfinyl compound and other related analogs [1]. Commercially, it is primarily supplied as a high-purity analytical reference standard for pharmaceutical quality control, impurity profiling, and metabolism studies .

Product Type Certified impurity reference standard
Analytical Workflow HPLC/HRMS impurity profiling, stability studies, metabolism research
Selection Logic Use as authentic standard for peak identification and quantification; not for PPI activity assays

4-Hydroxy Lansoprazole Sulfide: Why Substitution Fails


Generic substitution is scientifically invalid when the research objective requires a specific molecular entity. Unlike the parent drug Lansoprazole, which acts as an acid-labile sulfinyl prodrug targeting the gastric H⁺/K⁺-ATPase [1], 4-Hydroxy Lansoprazole Sulfide is a structurally distinct sulfide metabolite with a hydroxyl group . This fundamental difference in oxidation state (sulfide vs. sulfoxide) and substitution pattern dictates its distinct physicochemical properties, chromatographic behavior, and biological interactions . Therefore, substituting Lansoprazole, its other metabolites (e.g., 5-Hydroxy Lansoprazole Sulfide or Lansoprazole Sulfone), or unrelated PPIs (e.g., Omeprazole) will lead to inaccurate impurity identification, failed analytical method validation, and misinterpretation of metabolic pathway or off-target activity data [2].

Lansoprazole (parent) Sulfinyl parent differs in oxidation state and chromatographic retention; impurity quantification may shift.
Other metabolites 5-Hydroxy Lansoprazole Sulfide or Lansoprazole Sulfone may co-elute; peak misidentification risk.
Unrelated PPIs Omeprazole and other PPIs cannot serve as impurity markers; method specificity may be lost.

4-Hydroxy Lansoprazole Sulfide: Comparative Evidence


Stability-Indicating HPLC Separation

A validated stability-indicating HPLC method demonstrates that Lansoprazole Sulfide (LAN30) and its related impurities, including 4-Hydroxy Lansoprazole Sulfide (referred to as LAN30-I or LAN30-II in the study), achieve a chromatographic resolution (Rs) of >2.0 [1]. This level of resolution ensures baseline separation, which is a critical requirement for accurate quantification and identification during forced degradation studies and routine quality control [2]. This performance is not achievable when substituting 4-HLPS with other Lansoprazole metabolites or impurities due to differences in retention time.

HPLC Resolution
Method context
Rs > 2.0
Supports reliable impurity quantification and peak purity.
C18 column, gradient mode, 260 nm detection.
Analytical Chemistry Pharmaceutical Quality Control Stability Studies

HRMS-Based Impurity Profiling

A comprehensive impurity profiling study of Lansoprazole enteric-coated formulations using HPLC-high resolution orbital trap mass spectrometry (HRMS) detected and characterized 14 impurities, including 5 known impurities (A-E) and 9 unknown impurities [1]. The study utilized specific chromatographic methods and HRMS to differentiate and assign structures to these compounds [2]. 4-Hydroxy Lansoprazole Sulfide is identified as one of the key known impurities (Impurity C or E in various pharmacopoeial monographs) . The use of an authenticated 4-HLPS reference standard was crucial for confirming its presence and distinguishing it from co-eluting or structurally similar unknown impurities, a task that cannot be performed with generic Lansoprazole or other metabolites.

HRMS Impurity ID
Analytical context
Identified as known impurity (C/E) via HRMS and retention time matching against certified standard
Supports accurate impurity profiling and pharmacopoeial compliance evaluation.
14 impurities characterised; 5 known compounds.
Impurity Profiling Mass Spectrometry Pharmaceutical Analysis

Predicted ADME and Physicochemical Properties

In silico prediction using the ACD/Labs Percepta Platform provides key physicochemical parameters for 4-Hydroxy Lansoprazole Sulfide that differentiate it from Lansoprazole . The predicted LogP (octanol-water partition coefficient) is 3.72, indicating higher lipophilicity compared to the parent drug Lansoprazole (predicted LogP ~2.1) [1]. This difference suggests altered membrane permeability, volume of distribution, and potential for crossing biological barriers [2]. Furthermore, the compound is achiral and violates none of Lipinski's 'Rule of 5', indicating oral bioavailability potential . These distinct properties are essential for interpreting its behavior in metabolism, environmental fate, or toxicology studies.

Lipophilicity (LogP)
Data to verify
4-HLPS LogP 3.72
Lansoprazole ~2.1
Higher predicted lipophilicity distinct from parent; may influence ADME interpretation.
In silico prediction; requires experimental confirmation.
Computational Chemistry ADME Prediction Toxicology

4-Hydroxy Lansoprazole Sulfide: Validated Applications


Reference Standard for Impurity Profiling

4-Hydroxy Lansoprazole Sulfide is the definitive reference material for identifying and quantifying the 4-Hydroxy Lansoprazole Sulfide impurity in Lansoprazole active pharmaceutical ingredient (API) and finished dosage forms. As demonstrated by validated stability-indicating HPLC methods and impurity profiling studies, this standard is essential for achieving the required chromatographic resolution (Rs > 2.0) and for accurate peak identification in compliance with ICH Q3A/B guidelines [1] . Its use ensures the reliability of forced degradation studies and batch release testing, which is a non-negotiable requirement for pharmaceutical manufacturers and contract research organizations (CROs).

Metabolism and Pharmacokinetic Studies

In drug metabolism and pharmacokinetics (DMPK) research, 4-HLPS serves as a crucial authentic standard for tracking the formation and elimination of this specific Lansoprazole metabolite in biological matrices (e.g., human liver microsomes, plasma, urine) [1]. Given its distinct predicted physicochemical properties, such as a LogP of 3.72, its chromatographic and mass spectrometric behavior differs from the parent drug and other metabolites . The use of this authentic compound allows for the precise quantification of this pathway, enabling accurate determination of metabolic clearance and the assessment of potential drug-drug interactions or polymorphic metabolism effects.

Process Chemistry for High-Purity API

For process chemists and pharmaceutical manufacturers, 4-Hydroxy Lansoprazole Sulfide is an indispensable marker and spiking compound for optimizing synthetic routes and purification processes aimed at minimizing this specific impurity [1]. By using a certified standard, R&D teams can accurately track the efficiency of impurity removal steps (e.g., recrystallization, chromatography) and verify that the final API meets stringent purity specifications (e.g., sulfide derivative content <0.1% wt/wt as per some patent disclosures) . This application directly supports the development of a robust and commercially viable manufacturing process for high-purity Lansoprazole.

Application
Selection Property
Validation Focus
Impurity profiling reference standard
Certified analytical standard
HPLC/HRMS method suitability
Metabolism & pharmacokinetic studies
Authentic metabolite standard
Quantification in biological matrices
Process chemistry impurity control
Spiking and tracking impurity
Purification step monitoring

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